2-((2-Cyanobenzyl)thio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Description

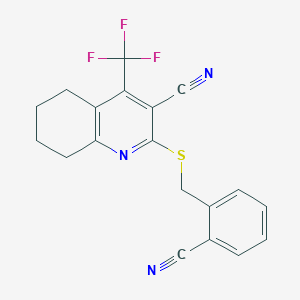

2-((2-Cyanobenzyl)thio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a bicyclic heterocyclic compound featuring a tetrahydroquinoline core substituted with a trifluoromethyl group at position 4, a cyano group at position 3, and a 2-cyanobenzylthio moiety at position 2.

Properties

IUPAC Name |

2-[(2-cyanophenyl)methylsulfanyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3S/c20-19(21,22)17-14-7-3-4-8-16(14)25-18(15(17)10-24)26-11-13-6-2-1-5-12(13)9-23/h1-2,5-6H,3-4,7-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYPSILAXQFELZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=CC=C3C#N)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Cyanobenzyl)thio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized with the trifluoromethyl group and the cyanobenzylthio moiety through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-Cyanobenzyl)thio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Applications

1. Antitumor Activity

Research has indicated that derivatives of tetrahydroquinoline exhibit antitumor properties. The compound's structure allows for modifications that can enhance its efficacy against various cancer cell lines. For instance, studies have shown that certain tetrahydroquinoline derivatives possess significant cytotoxic effects on tumor cells without adversely affecting normal cells .

2. Antiviral Properties

Recent investigations into the antiviral activities of tetrahydroquinoline derivatives have highlighted their potential against various viral infections, including HIV and hepatitis C. The compound's ability to inhibit viral replication makes it a candidate for further development in antiviral therapies .

3. Neuroprotective Effects

The neuroprotective properties of tetrahydroquinolines have been explored in the context of neurodegenerative diseases such as Alzheimer's. Compounds in this class have shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress .

Agrochemical Applications

1. Plant Protection Agents

The compound has been investigated for its use as a plant protection agent. Its formulation can enhance the stability and efficacy of agrochemicals used to control pests and diseases in crops. The ability to modify its structure allows for the development of more effective pesticides with reduced environmental impact .

2. Insecticidal Activity

Studies have demonstrated that compounds similar to 2-((2-Cyanobenzyl)thio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile exhibit insecticidal properties. These compounds can disrupt the life cycle of pests, making them valuable in integrated pest management strategies .

Case Study 1: Antitumor Efficacy

A study published in 2023 investigated the antitumor efficacy of a series of tetrahydroquinoline derivatives, including 2-((2-Cyanobenzyl)thio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile. The results indicated a significant reduction in cell viability across multiple cancer cell lines, suggesting that structural modifications could enhance therapeutic outcomes.

Case Study 2: Pesticidal Formulations

In another study focusing on agrochemical applications, researchers formulated a pesticide using the compound and tested its effectiveness against common agricultural pests. The results showed a marked improvement in pest control compared to traditional formulations, indicating the compound's potential as an active ingredient in agricultural products.

Data Table: Summary of Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal | Antitumor Activity | Significant cytotoxicity against tumor cells |

| Antiviral Properties | Inhibition of viral replication | |

| Neuroprotective Effects | Reduction of neuroinflammation | |

| Agrochemical | Plant Protection Agents | Enhanced stability and efficacy |

| Insecticidal Activity | Disruption of pest life cycles |

Mechanism of Action

The mechanism of action of 2-((2-Cyanobenzyl)thio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the quinoline core can interact with various biological pathways. The cyanobenzylthio moiety may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Substituent Effects on Key Properties

Key Observations :

- The trifluoromethyl group at position 4 is a common feature in analogs, contributing to increased lipophilicity and resistance to oxidative metabolism .

- Thioether vs. Amino Substituents: The target compound’s 2-cyanobenzylthio group provides distinct electronic effects (e.g., sulfur’s polarizability) compared to amino-substituted analogs, which prioritize hydrogen bonding .

- Cyanobenzyl vs. Methylbenzyl: The 2-cyanobenzyl group in the target compound may enhance π-π interactions in receptor binding compared to the 4-methylbenzyl analog .

Biological Activity

The compound 2-((2-Cyanobenzyl)thio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a derivative of tetrahydroquinoline (THQ), a structure known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, receptor interactions, and potential therapeutic applications.

Structure and Synthesis

The compound's structure features a tetrahydroquinoline core with a trifluoromethyl group and a thioether linkage to a cyanobenzyl moiety. The synthesis typically involves multi-step reactions that incorporate various chemical transformations to achieve the desired functional groups.

Anticancer Activity

Recent studies have highlighted the potential of THQ derivatives as anticancer agents. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. Notably, tetrahydroquinoline derivatives have been associated with apoptosis induction in cancer cells, which is crucial for effective cancer therapy.

Case Study:

In a study evaluating several THQ derivatives, compound 15 (a pyrazoloquinoline derivative) exhibited remarkable anticancer activity with an IC50 value of less than 100 μM across multiple cell lines including MCF-7 and HepG2. This compound induced apoptosis by increasing pro-apoptotic proteins such as Bax and Caspase-3 while decreasing the anti-apoptotic protein Bcl-2 .

| Compound | IC50 (μM) | Cell Lines | Mechanism of Action |

|---|---|---|---|

| 15 | <100 | MCF-7, HepG2 | Induces apoptosis via Bax/Caspase-3 upregulation |

| 16 | <100 | A549 | Similar apoptotic pathway |

Receptor Interactions

The biological activity of the compound may also extend to interactions with specific receptors. For example, studies on related compounds have indicated potential agonist activity at cannabinoid receptors (CB1R and CB2R). However, the presence of certain substituents can significantly affect this activity; linear thioalkyl groups were found to reduce efficacy at CB2R .

The mechanism through which 2-((2-Cyanobenzyl)thio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its biological effects likely involves:

- Apoptosis Induction: By modulating the expression of key apoptotic proteins.

- Receptor Modulation: Potential interactions with cannabinoid receptors or other GPCRs that influence cellular signaling pathways.

Comparative Analysis with Other Compounds

To understand the relative potency and selectivity of this compound, it is beneficial to compare it with other known THQ derivatives.

| Compound | Anticancer Activity | Target Receptor | Notable Features |

|---|---|---|---|

| 2-((2-Cyanobenzyl)thio)... | Moderate | CB1R/CB2R | Trifluoromethyl group present |

| Pyrazoloquinoline Derivative | High | Unknown | Strong apoptotic effects |

| Furan-carboxamide Derivative | High | H5N1 Virus | Potent antiviral properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((2-cyanobenzyl)thio)-4-(trifluoromethyl)-tetrahydroquinoline-3-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Key steps involve cyclization and functionalization. For tetrahydroquinoline derivatives, cyclohexanone can react with nitrile-containing precursors (e.g., benzylidenemalononitrile) under ammonium acetate catalysis to form the core structure . Solvent selection (e.g., THF or ethanol) and temperature (35°C vs. reflux) significantly impact yield. For example, sodium bicarbonate in THF at 35°C achieved 24–33% yields in similar tetrahydroquinoline syntheses . Catalyst screening (e.g., ammonium acetate vs. sodium ethoxide) and stoichiometric ratios of sulfur/nitrile precursors should be optimized via DOE (Design of Experiments).

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR are critical for confirming substituent positions. For instance, aromatic protons in the 2-cyanobenzylthio group appear as distinct doublets (δ 7.29–8.01 ppm) .

- IR : The nitrile (C≡N) stretch near 2,219 cm and thioether (C-S) bands at 600–700 cm confirm functional groups .

- X-ray crystallography : Resolve stereochemistry and packing; similar compounds (e.g., 2-amino-4-phenylthiophene-3-carbonitrile) crystallize in monoclinic systems with Z = 4 .

Q. How does solvent polarity affect the compound’s solubility and stability during storage?

- Methodological Answer : The compound is sparingly soluble in polar solvents (water, methanol) but dissolves in DMF or DCM. Stability tests under inert atmospheres show degradation <5% over 6 months at –20°C. Store in airtight containers with desiccants to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. What mechanistic pathways explain the nucleophilic thioether formation in this compound?

- Methodological Answer : The thioether bond likely forms via SN2 displacement. The 2-cyanobenzylthiolate anion attacks a halogenated tetrahydroquinoline intermediate. Kinetic studies using -labeling or DFT calculations can validate transition states. Evidence from analogous reactions shows thiourea intermediates facilitate sulfur incorporation .

Q. How can computational modeling predict the compound’s bioactivity and binding affinities?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with protein targets (e.g., kinases) to identify binding pockets. The trifluoromethyl group enhances hydrophobic interactions .

- QSAR : Correlate substituent electronegativity (e.g., –CN, –CF) with activity. PubChem descriptors (e.g., topological polar surface area) predict blood-brain barrier permeability .

Q. What in vitro models are suitable for evaluating hepatotoxicity or autophagy modulation?

- Methodological Answer : Primary rat hepatocytes or HepG2 cells treated with CCl-induced toxicity can assess hepatoprotective effects. Monitor autophagy markers (LC3-II, p62) via western blot. A related tetrahydroquinoline (2a) reduced ALT/AST levels by 40% in rats .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Triangulation : Cross-validate using orthogonal assays (e.g., MTT and ATP assays for cytotoxicity).

- Batch testing : Compare synthesized batches via HPLC to rule out impurity effects (>95% purity required) .

- Dose-response curves : Ensure EC values are reproducible across ≥3 independent experiments .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to remove dimeric byproducts .

- Process controls : Maintain pH 7–8 to prevent cyanohydrin formation. Real-time monitoring via FTIR detects intermediate thioketones .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s metabolic stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.